Methyl 3-acetamidoprop-2-enoate
Description
Significance and Emerging Research Directions in Alpha,Beta-Unsaturated Amide Chemistry
The α,β-unsaturated amide motif is a key structural element found in numerous natural products and pharmaceutically active compounds. acs.org This has driven extensive research into new methods for their synthesis and application. acs.orgrsc.org Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing α,β-unsaturated amides, often focusing on atom economy and sustainability. rsc.orgrsc.org
Emerging research in this field is multifaceted. One significant direction involves the development of novel catalytic systems for the synthesis of α,β-unsaturated amides. acs.orgrsc.org This includes the use of transition-metal catalysts to facilitate reactions like aminocarbonylation of alkenyl iodides, providing direct access to functionalized acrylamides. acs.org Another area of intense investigation is the application of α,β-unsaturated amides in asymmetric synthesis, where the development of stereoselective transformations is a key goal.
Furthermore, recent studies have highlighted the potential of α,β-unsaturated amide derivatives as therapeutic agents. For instance, novel α,β-unsaturated amide derivatives are being explored as antifungal agents to combat drug-resistant fungal infections. nih.gov These compounds have shown promise by targeting essential fungal enzymes and have demonstrated favorable pharmacokinetic properties. nih.gov The inherent reactivity of the α,β-unsaturated system, which makes it susceptible to nucleophilic attack, is also being harnessed in the design of covalent inhibitors for various biological targets. nih.gov
Overview of the Compound Class and its Research Prominence as a Synthetic Intermediate
α,β-Unsaturated carbonyl compounds, including esters and amides, are fundamental building blocks in organic synthesis. rsc.orgrsc.org Their electrophilic nature, arising from the conjugation of the carbon-carbon double bond with the carbonyl group, allows them to participate in a wide range of chemical transformations. rsc.org This reactivity can be finely tuned by the nature of the substituents on the double bond and the carbonyl group.
The reactivity of α,β-unsaturated amides is generally considered to be lower than that of the corresponding esters or ketones. rsc.org This difference in reactivity can be exploited for selective transformations in molecules containing multiple Michael acceptors. jst.go.jp For example, it is possible to selectively reduce an α,β-unsaturated Weinreb amide in the presence of an α,β-unsaturated ester. jst.go.jp
Methyl 3-acetamidoprop-2-enoate, as a member of this class, serves as a versatile synthetic intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The amide functionality can also be manipulated, and the double bond provides a handle for introducing new stereocenters and ring systems. Its utility is demonstrated in its use as a precursor for the synthesis of more complex molecules, including chiral epoxides which are themselves valuable synthetic intermediates. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
106014-56-6 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 3-acetamidoprop-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H,1-2H3,(H,7,8) |
InChI Key |
ZXKCZLZDERMMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Acetamidoprop 2 Enoate and Its Derivatives
Established Synthetic Pathways and Precursors to Methyl 3-acetamidoprop-2-enoate
While a single, universally adopted method for the synthesis of this compound is not prominently documented, established principles of organic synthesis point towards several viable pathways. A common and logical precursor for this compound is methyl 3-aminoprop-2-enoate. The synthesis would then involve a straightforward N-acetylation reaction.
A general and well-established method for the synthesis of enamides, such as this compound, involves the acylation of the corresponding enamine. In this case, methyl 3-aminoprop-2-enoate can be acylated using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.
Another established route to enamides is through the condensation of an aldehyde with an amide. nih.gov This approach, however, is less direct for the target molecule as it would require a glyoxylic acid methyl ester equivalent and acetamide, which might lead to challenges in controlling regioselectivity and side reactions.
A plausible, though less direct, route could involve the modification of related α,β-unsaturated esters. For instance, the synthesis of methyl (E)-3-iodoprop-2-enoate is documented, which could potentially serve as a precursor for amination followed by acetylation. chemicalbook.com
Novel Methodologies for Enhanced Synthesis Efficiency and Stereocontrol
Modern synthetic chemistry continually seeks to improve upon established methods, focusing on increasing reaction efficiency, reducing step counts, and achieving precise control over the stereochemical outcome. For the synthesis of this compound and its derivatives, several novel methodologies show promise.
One such approach is the direct N-dehydrogenation of amides. Recent research has demonstrated that the combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride can effectively convert amides into their corresponding enamides in a single step. nih.gov This method offers a more direct route compared to traditional multi-step sequences.
The isomerization of N-allyl amides, catalyzed by transition metals such as cobalt, presents another atom-economic method for accessing geometrically defined enamides. organic-chemistry.org This strategy could be adapted to produce specific isomers of acetamidoprop-2-enoates.
Furthermore, phosphine-mediated reductive acylation of oximes has emerged as an efficient method for synthesizing enamides from ketones. organic-chemistry.org This scalable route provides high yields and purity, making it attractive for producing enamide intermediates.
For achieving stereocontrol, particularly in the synthesis of chiral derivatives, the development of catalytic asymmetric methods is crucial. While specific examples for this compound are not abundant, the broader field of asymmetric enamide synthesis offers valuable precedents.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. For the synthesis of this compound, several green approaches can be envisioned.
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. While direct enzymatic synthesis of this compound is not widely reported, analogous reactions suggest its feasibility. For instance, chemo-enzymatic pathways have been developed for the synthesis of related chiral compounds, employing enzymes for key transformation steps. mdpi.com The use of lipases for the acylation of amino groups is a well-established green technique that could be applied to methyl 3-aminopropenoate.
Solvent-Free and Reduced-Solvent Reaction Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, a solvent-free approach could be explored, particularly in the acetylation step. The use of ionic liquids as recyclable and non-volatile reaction media is another green alternative to traditional solvents. chemicalbook.com
Chemical Reactivity and Transformation Studies of Methyl 3 Acetamidoprop 2 Enoate
Cycloaddition Reactions Involving the Prop-2-enoate Moiety
The prop-2-enoate moiety of methyl 3-acetamidoprop-2-enoate is a key player in cycloaddition reactions, a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules.
Regioselectivity and Stereoselectivity in [3+2] Cycloadditions
[3+2] cycloadditions are powerful synthetic tools for the construction of five-membered heterocyclic rings. sci-rad.com In the context of this compound, these reactions exhibit notable regioselectivity and stereoselectivity, which are governed by both electronic and steric factors.
For instance, the reaction of methyl (2E)-3-(acridin-4-yl)-prop-2-enoate, a derivative of this compound, with unstable benzonitrile (B105546) N-oxides has been studied. nih.gov In these [3+2] cycloaddition reactions, the formation of two regioisomers was observed, with a preference for 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates. nih.gov This regioselectivity is largely dictated by the electronic properties of the alkene. The presence of the electron-accepting methoxycarbonyl group and the mildly polar acridine (B1665455) ring results in a highly polarized C=C double bond. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the regio- and stereoselectivity of [3+2] cycloaddition reactions. nih.gov Analysis of transition state geometries and bond lengths often indicates a one-step mechanism with asynchronous transition states. nih.gov The activation energies calculated for different approaches, such as endo and exo, can predict the favored stereoisomeric pathway. nih.gov
The table below summarizes the regioselectivity observed in the [3+2] cycloaddition of a this compound derivative with nitrile N-oxides.
| Dipolarophile | 1,3-Dipole | Major Regioisomer |
| Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate | Benzonitrile N-oxides | 5-(acridin-4-yl)-4,5-dihydro-1,2-oxazole-4-carboxylates |
Other Pericyclic Reactions and Their Mechanistic Implications
Beyond [3+2] cycloadditions, the prop-2-enoate moiety can participate in other types of pericyclic reactions. These reactions, characterized by a cyclic transition state, include electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.edu The mechanisms of these reactions are often concerted, meaning that bond breaking and bond making occur simultaneously, albeit not necessarily synchronously.
For example, intramolecular Diels-Alder reactions, a type of [4+2] cycloaddition, can occur if the diene and dienophile (the prop-2-enoate system) are part of the same molecule, leading to the formation of bicyclic systems. msu.edu The stereospecificity of these reactions is a key feature, often resulting in cis-fused ring systems. msu.edu
Nucleophilic Addition Reactions, Including Michael Additions
The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to nucleophilic attack. A particularly important class of such reactions is the Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org
In a Michael addition, a resonance-stabilized carbanion, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated system, the Michael acceptor. organic-chemistry.org For this compound, the β-carbon is the carbon atom adjacent to the methoxycarbonyl group. The reaction is thermodynamically controlled and is a widely used method for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.com
The general mechanism proceeds in three steps:
Formation of the nucleophile (e.g., an enolate from a dicarbonyl compound). masterorganicchemistry.com
Conjugate addition of the nucleophile to the β-carbon of the prop-2-enoate. masterorganicchemistry.comyoutube.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
A variety of nucleophiles can act as Michael donors, including malonates, nitroalkanes, and enamines. organic-chemistry.org The resulting products contain a 1,5-dicarbonyl or related functionality, which is a versatile synthon for further transformations. wikipedia.org
The table below shows examples of Michael donors that can react with α,β-unsaturated systems like this compound.
| Michael Donor Type | Example |
| Malonic Esters | Diethyl malonate |
| Nitroalkanes | 2-Nitropropane |
| Cyanoacetates | Ethyl phenylcyanoacetate |
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). organic-chemistry.orglibretexts.org This reaction can be applied to this compound for various transformations.
Cross-metathesis between this compound and another olefin can lead to the formation of new, more complex α,β-unsaturated esters. The reaction's outcome can often be controlled by using one of the olefins in excess or by removing a volatile byproduct like ethene. organic-chemistry.org
Ring-closing metathesis (RCM) is another important application. If this compound is part of a diene system, RCM can be employed to construct cyclic structures. The driving force for RCM is often the formation of a stable cyclic alkene and the release of a small, volatile alkene. libretexts.org
The choice of catalyst is crucial and depends on the specific substrates and desired transformation, with Grubbs catalysts being known for their high functional group tolerance and Schrock catalysts for their high activity. organic-chemistry.orglibretexts.org
Electrophilic Additions to the Carbon-Carbon Double Bond
While less common due to the electron-withdrawing nature of the substituents, electrophilic additions to the carbon-carbon double bond of this compound can occur under specific conditions. In such reactions, an electrophile adds to the double bond, typically forming a carbocation intermediate.
According to Markovnikov's rule, in the addition of an electrophile like H⁺ to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.org However, for this compound, the electronic effects of the substituents significantly influence the regioselectivity. The electron-withdrawing nature of the ester and amide groups deactivates the double bond towards electrophilic attack and would direct the electrophile to the α-carbon to place the positive charge on the β-carbon, where it is destabilized by the adjacent carbonyl group. Therefore, such reactions are generally not favored.
Functionalization and Derivatization Strategies for this compound
The versatile reactivity of this compound allows for a wide range of functionalization and derivatization strategies. These transformations can target the alkene, the ester, or the amide functionality, leading to a diverse array of valuable compounds.
The double bond can be hydrogenated to produce the corresponding saturated amino acid derivative. It can also be dihydroxylated or epoxidized to introduce new functional groups.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. Alternatively, the ester can be reduced to an alcohol.
The amide group also offers possibilities for modification, although it is generally less reactive than the ester. It can be hydrolyzed under harsh conditions or subjected to other transformations.
These derivatization strategies are crucial for synthesizing libraries of compounds for various applications, including in medicinal chemistry and materials science.
Catalysis in Reactions Involving Methyl 3 Acetamidoprop 2 Enoate
Organocatalytic Approaches for Acetamidoprop-2-enoate Transformations
Organocatalysis has emerged as a powerful tool for the transformation of α,β-unsaturated compounds, offering a metal-free alternative for the synthesis of chiral molecules. These catalysts operate through various activation modes, enabling a wide range of reactions.
The development of chiral organocatalysts has been pivotal in the enantioselective functionalization of substrates like Methyl 3-acetamidoprop-2-enoate. A diverse array of catalysts, including those based on proline, thiourea (B124793), and cinchona alkaloids, have been designed to induce high levels of stereocontrol. These catalysts typically activate the substrate or the nucleophile through the formation of iminium ions, enamines, or through hydrogen bonding interactions.
For instance, chiral diarylprolinol silyl (B83357) ethers and bifunctional thiourea catalysts have shown great success in promoting asymmetric Michael additions to similar α,β-unsaturated systems. The design of these catalysts often involves a synthetically accessible chiral scaffold that can be readily modified to fine-tune steric and electronic properties, thereby optimizing reactivity and enantioselectivity. The modular nature of these organocatalysts allows for the creation of libraries of catalysts for screening against specific substrates and reactions.
Table 1: Representative Chiral Organocatalysts and Their Applications in Michael Additions to α,β-Unsaturated Compounds
| Catalyst Type | Example Catalyst | Typical Nucleophile | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Diarylprolinol Silyl Ether | (S)-2-(Triphenylsilyloxymethyl)pyrrolidine | Aldehydes, Ketones | 85-99 | 90-99 |
| Bifunctional Thiourea | (1R,2R)-1,2-Diphenylethane-1,2-diamine derivative | Malonates, Nitroalkanes | 90-98 | 92-99 |
| Cinchona Alkaloid | Quinine or Quinidine-derived thiourea | Thiols, Malonates | 80-95 | 85-97 |
Note: The data in this table are representative of reactions with various α,β-unsaturated acceptors and may not be specific to this compound.
Metal-Catalyzed Reactions of this compound
Metal catalysis offers a complementary approach to organocatalysis, often providing different reactivity profiles and access to a broader range of transformations. Transition metals like palladium, copper, and rhodium are frequently employed to catalyze addition and coupling reactions.
Transition metal complexes are highly effective catalysts for various reactions involving alkenes. For a substrate like this compound, metal catalysts can facilitate conjugate additions, Heck couplings, and other C-C and C-heteroatom bond-forming reactions. Palladium complexes, for example, are renowned for their ability to catalyze cross-coupling reactions, which could be employed to introduce aryl or vinyl groups at the β-position of the ester. Copper catalysts are widely used for the conjugate addition of organometallic reagents, providing a reliable method for the introduction of alkyl and aryl substituents.
The choice of metal and its ligand sphere is crucial in determining the outcome of the reaction. The electronic and steric properties of the ligands can influence the regioselectivity and chemoselectivity of the transformation.
To achieve enantioselectivity in metal-catalyzed reactions, chiral ligands are indispensable. The design of these ligands is a central theme in asymmetric catalysis. For reactions of this compound, chiral phosphine (B1218219) ligands, such as derivatives of BINAP and PHOX (phosphinooxazolines), are prime candidates for use with metals like palladium, rhodium, and copper.
These ligands create a chiral environment around the metal center, which directs the approach of the reacting partners, leading to the preferential formation of one enantiomer of the product. The development of modular chiral ligands, where the steric and electronic properties can be systematically varied, has been a significant advancement. This allows for the rapid optimization of reaction conditions to achieve high enantioselectivity for a specific substrate. For instance, in a copper-catalyzed conjugate addition, the choice of a chiral phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence both the yield and the enantiomeric excess of the product.
Table 2: Examples of Chiral Ligands in Asymmetric Metal-Catalyzed Conjugate Additions
| Metal | Ligand Type | Example Ligand | Typical Nucleophile | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Copper | Phosphine | (R)-Tol-BINAP | Grignard Reagents, Organozincs | 80-99 | 90-99 |
| Palladium | Phosphinooxazoline | (S)-iPr-PHOX | Arylboronic Acids | 75-95 | 85-98 |
| Rhodium | Diene | (R,R)-DIOP | Organoboronic Acids | 85-97 | 90-99 |
Note: The data in this table are representative of reactions with various α,β-unsaturated acceptors and may not be specific to this compound.
Biocatalysis and Enzymatic Transformations Utilizing this compound
A comprehensive search of the scientific literature did not yield specific examples of biocatalytic or enzymatic transformations directly utilizing this compound as a substrate. While enzymes such as ene-reductases are known to catalyze the asymmetric reduction of C=C double bonds in various α,β-unsaturated compounds, their application to this specific molecule has not been prominently reported. Similarly, the use of other enzymes, such as lipases for hydrolysis or transesterification, has not been documented for this particular substrate. The field of biocatalysis is rapidly expanding, and it is conceivable that future research will explore the enzymatic potential for transforming this compound.
Cooperative and Dual Catalysis Systems for Complex Transformations
Asymmetric Synthesis and Stereocontrol Utilizing Methyl 3 Acetamidoprop 2 Enoate
Enantioselective Reactions Leading to Chiral Adducts and Products
The electron-deficient nature of the double bond in Methyl 3-acetamidoprop-2-enoate makes it an excellent Michael acceptor for a variety of nucleophiles. The development of chiral catalysts has enabled these addition reactions to proceed with high enantioselectivity, affording chiral adducts that are precursors to a range of valuable compounds, including non-proteinogenic β-amino acids.
A prominent application is the asymmetric Michael addition of carbon nucleophiles, such as malonates. While specific data for this compound is not extensively documented in readily available literature, analogous reactions with similar α,β-unsaturated esters highlight the potential of this transformation. For instance, the use of chiral catalysts, often organocatalysts or metal complexes, can direct the approach of the nucleophile to one face of the Michael acceptor, thereby inducing high enantioselectivity.
For example, the enantioselective Michael addition of dimethyl malonate to α,β-unsaturated esters can be effectively catalyzed by various chiral systems. These reactions typically yield the corresponding adducts in good yields and with high enantiomeric excess (ee). The general scheme for such a reaction is depicted below:
Scheme 1: General enantioselective Michael addition to an α,β-unsaturated ester.
Detailed research findings for analogous systems demonstrate the power of this approach. The choice of catalyst is crucial for achieving high stereoselectivity.
| Catalyst Type | Nucleophile | Michael Acceptor (Analogous) | Yield (%) | ee (%) |
| Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Ethyl 2-acetamidoacrylate | 85 | 95 |
| Organocatalyst (Thiourea-based) | Diethyl Malonate | Chalcone | 92 | 98 |
| Chiral Metal Complex (Cu(II)-BOX) | Dimethyl Malonate | Cyclopentenone | 90 | 99 |
The data in this table is representative of analogous systems and serves to illustrate the potential for enantioselective reactions involving Michael acceptors like this compound.
Diastereoselective Control in Multi-step Synthesis Schemes
Beyond enantioselectivity, this compound is a valuable substrate in multi-step syntheses where the control of diastereoselectivity is paramount. This is often achieved in reactions that create a second stereocenter relative to an existing one, or in cycloaddition reactions where multiple stereocenters are formed in a single step.
One of the most powerful methods for constructing highly substituted, stereochemically defined five-membered rings is the [3+2] cycloaddition of azomethine ylides. In these reactions, this compound can act as the dipolarophile. The facial selectivity of the approach of the azomethine ylide to the double bond of the acrylate (B77674) derivative determines the diastereoselectivity of the resulting pyrrolidine (B122466) ring. The stereochemistry can often be controlled by the substituents on the azomethine ylide and the reaction conditions, including the use of a chiral catalyst.
The reaction leads to the formation of highly functionalized proline derivatives, which are important structural motifs in many biologically active compounds. The diastereomeric ratio (d.r.) of the products is a critical measure of the reaction's success.
Scheme 2: Diastereoselective [3+2] cycloaddition of an azomethine ylide with this compound.
While specific examples detailing the diastereoselective cycloaddition with this compound are not broadly reported, the general reactivity of acrylates in such transformations is well-established, often proceeding with high diastereoselectivity.
This compound as a Precursor to Chiral Building Blocks
The chiral adducts and products derived from enantioselective and diastereoselective reactions of this compound serve as versatile chiral building blocks for the synthesis of more complex molecules. Of particular importance is its role as a precursor to enantiomerically enriched β-amino acids and their derivatives.
The Michael adducts from the addition of nucleophiles can be further manipulated to afford protected β-amino acids. For instance, the addition of a nitrogen nucleophile, or the conversion of a carbon-based adduct, can lead to the desired β-amino acid skeleton. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and materials science due to their unique structural and biological properties. ethz.ch
Furthermore, the pyrrolidine structures obtained from [3+2] cycloaddition reactions are themselves valuable chiral building blocks. These highly substituted prolinates can be elaborated into a variety of complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceutical agents.
Mechanistic Investigations of Reactions Involving Methyl 3 Acetamidoprop 2 Enoate
Elucidation of Reaction Pathways and Identification of Intermediates
While specific mechanistic studies exclusively focused on Methyl 3-acetamidoprop-2-enoate are not extensively documented in publicly available literature, its reactivity can be understood by analogy to other α,β-unsaturated carbonyl compounds. The primary reaction pathway for such compounds is the conjugate or 1,4-addition, famously known as the Michael addition. wikipedia.orgmasterorganicchemistry.com
In a typical Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of this compound (the Michael acceptor). organic-chemistry.orglibretexts.org The reaction is generally initiated by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion or enolate. wikipedia.org This nucleophile then attacks the electrophilic β-carbon of the α,β-unsaturated system.
Reaction Pathway for Michael Addition:
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., a malonate ester) to form a nucleophilic enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of this compound. This step is the conjugate addition and results in the formation of a new carbon-carbon bond. youtube.com The negative charge is transferred to the oxygen of the carbonyl group, forming a new enolate intermediate. masterorganicchemistry.com
Protonation: The enolate intermediate is then protonated by a proton source, which could be the conjugate acid of the base catalyst or the solvent, to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.comyoutube.com
The key intermediate in this pathway is the enolate formed after the initial nucleophilic attack. The stability of this intermediate is a significant factor in the thermodynamics of the reaction. The presence of the acetamido group at the β-position can influence the electrophilicity of the double bond and may also play a role in stabilizing the intermediate through resonance or inductive effects.
In the case of nitrogen nucleophiles, such as amines, the reaction is termed an aza-Michael addition. researchgate.net The lone pair of the nitrogen atom directly attacks the β-carbon, often without the need for a strong base, to form a zwitterionic intermediate, which then rearranges to the final product.
The table below outlines the general steps and intermediates in a Michael addition reaction involving this compound.
| Step | Description | Intermediate |
| 1 | Formation of the nucleophile (e.g., enolate from a Michael donor). | Resonance-stabilized carbanion/enolate. |
| 2 | Nucleophilic attack at the β-carbon of this compound. | Enolate intermediate of the adduct. |
| 3 | Protonation of the enolate intermediate. | Final 1,4-addition product. |
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS). For Michael additions, the rate of the reaction can be influenced by several factors including the nature of the solvent, the strength of the base catalyst, and the concentration of the reactants. researchgate.net
In many Michael addition reactions, the nucleophilic attack of the enolate on the α,β-unsaturated compound (Step 2 in the pathway described above) is the rate-determining step. rsc.org This is particularly true when a stable enolate is used as the nucleophile. Kinetic studies often show that the reaction is first order with respect to the Michael acceptor, the Michael donor, and the base catalyst, which supports the idea that all three are involved in or before the rate-determining step. nih.gov
For instance, in the addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea-based organocatalyst, experimental and computational studies have shown that the carbon-carbon bond-forming step is rate-determining. rsc.orgnih.gov This is a common feature in many well-behaved Michael additions.
The use of polar solvents can accelerate the reaction rate by stabilizing the charged transition state of the nucleophilic attack. researchgate.net The choice of base is also critical; a base that is too strong may lead to side reactions, while a base that is too weak will result in a slow reaction rate due to a low concentration of the nucleophilic enolate.
The following table summarizes the expected impact of various factors on the kinetics of a Michael addition to this compound, based on studies of similar systems.
| Factor | Expected Effect on Reaction Rate | Rationale |
| Solvent Polarity | Increased polarity generally increases the rate. researchgate.net | Stabilization of the charged transition state. researchgate.net |
| Base Strength | An optimal base strength exists for maximal rate. | A balance between generating sufficient enolate concentration and avoiding side reactions. |
| Steric Hindrance | Increased steric hindrance on the nucleophile or the acceptor decreases the rate. | Hinders the approach of the nucleophile to the β-carbon. |
| Catalyst | Use of an appropriate catalyst can significantly increase the rate. | Lowers the activation energy of the rate-determining step. nih.gov |
Transition State Analysis and Reaction Coordinate Mapping
Transition state analysis provides a detailed picture of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction's feasibility and selectivity. For the Michael addition to this compound, computational methods like Density Functional Theory (DFT) can be employed to model the transition state. rsc.org
In the transition state of the C-C bond-forming step, the nucleophilic carbon of the enolate is forming a bond with the β-carbon of the acrylate (B77674), while the C=C double bond is partially broken and the negative charge is delocalizing onto the carbonyl oxygen. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction, especially in asymmetric Michael additions. nih.gov
Theoretical studies on the intramolecular Michael addition of 2-(2-hydroxyethyl)acrylate esters have shown that the transition state for the 1,4-addition is higher in energy than that for the competing 1,2-addition due to geometric strain. acs.org This highlights the importance of analyzing the specific geometry of the transition state.
Reaction coordinate mapping, a technique used to visualize the energy profile of a reaction, would show the energy changes as the reactants are converted into products through the transition state. masterorganicchemistry.com For a typical Michael addition, the reaction coordinate would depict the initial formation of the enolate, followed by the climb to the transition state of the nucleophilic attack (often the highest point), and then the descent to the enolate intermediate, which is finally protonated to give the product.
The table below presents a hypothetical summary of relative energies for the stationary points in a Michael addition reaction, as would be determined by computational analysis.
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile + Base | 0 |
| Enolate Intermediate | Formed from the nucleophile and base | ~5-10 |
| Transition State (TS) | Highest energy point during C-C bond formation | ~15-25 |
| Product Enolate | Intermediate after C-C bond formation | ~-5 to -15 |
| Product | Final 1,4-addition product | ~-20 to -30 |
Note: These are illustrative values and would vary depending on the specific reactants and conditions.
Stereochemical Pathway Determination
When the Michael addition to this compound creates a new stereocenter, understanding the stereochemical pathway is of paramount importance. The stereochemistry of the product is determined in the rate-determining C-C bond-forming step. The facial selectivity of the attack on the prochiral β-carbon of the acrylate and the orientation of the incoming nucleophile determine the absolute configuration of the product.
In asymmetric Michael additions, chiral catalysts, such as chiral amines or thioureas, are used to control the stereochemical outcome. nih.gov These catalysts can form hydrogen bonds or other non-covalent interactions with both the Michael acceptor and the nucleophile in the transition state, directing the attack to one face of the double bond over the other. nih.gov
For example, in the synthesis of diaminopimelic acid derivatives, stereoselective reductions of related enone systems have been achieved through both substrate control and reagent control. nih.gov While not a Michael addition, this demonstrates that the stereochemical outcome of reactions on similar unsaturated systems can be effectively controlled.
The stereochemistry of reactions involving related but-2-enoates has also been studied, showing that substitution reactions can proceed with high stereoselectivity. rsc.org In the context of a Michael addition to this compound, if a chiral nucleophile is used, the stereochemical outcome will depend on the matched or mismatched pairing of the chiralities of the nucleophile and any chiral catalyst present.
The following table outlines the factors that would influence the stereochemical pathway in a Michael addition to this compound.
| Factor | Influence on Stereochemistry | Mechanism of Control |
| Chiral Catalyst | Can induce high enantioselectivity. nih.gov | Formation of a diastereomeric transition state with lower energy for the formation of one enantiomer. nih.gov |
| Chiral Nucleophile | Can lead to diastereoselective product formation. | The inherent chirality of the nucleophile directs the attack from a preferred direction. |
| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Reduces the kinetic energy of the molecules, making the energy difference between diastereomeric transition states more significant. |
| Solvent | Can influence the conformation of the transition state assembly. | Solvation effects can favor one transition state geometry over another. |
Theoretical and Computational Chemistry Studies on Methyl 3 Acetamidoprop 2 Enoate
Quantum Chemical Calculations of Reactivity, Regioselectivity, and Stereoselectivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of Methyl 3-acetamidoprop-2-enoate. Enamides, as a class of compounds, exhibit a fine balance of stability and reactivity, which makes them valuable substrates in organic synthesis. rsc.org Their reactivity is governed by the electronic interplay between the nitrogen lone pair, the amide carbonyl group, and the C=C double bond.
Computational studies on related enamide systems reveal their participation in various reactions, including cycloadditions. acs.orgacs.orgrsc.orgnih.gov For instance, in [3+2] cycloaddition reactions, the regioselectivity can be rationalized by examining the energies of transition states for different modes of addition. DFT calculations on the reaction of isoquinolinium ylides with α,β-enamides have shown high exo-selectivity, which is determined by the lower activation energy of the exo transition state compared to the endo pathway. rsc.org
Similarly, in Michael additions, the regioselectivity of nucleophilic attack at the β-carbon of the enamide system can be computationally modeled. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The electrophilicity of the β-carbon is a key determinant of reactivity. Theoretical calculations can quantify the partial charges on the atoms and the energies of the LUMO (Lowest Unoccupied Molecular Orbital) to predict the most favorable site for nucleophilic attack.
Stereoselectivity in reactions such as asymmetric hydrogenation can also be investigated using quantum chemical calculations. By modeling the transition states of the catalytic cycle with a chiral catalyst, the energy differences between the pathways leading to different stereoisomers can be determined, thereby predicting the enantiomeric excess. acs.org
Table 1: Representative Theoretical Approaches for Reactivity Analysis
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Cycloaddition Reactions | Transition state energies, activation barriers, exo/endo selectivity. rsc.org |
| DFT with Solvent Model | Michael Addition | Atomic charges, reaction pathways, regioselectivity. auburn.edu |
| DFT with Chiral Ligands | Asymmetric Hydrogenation | Diastereomeric transition state energies, enantioselectivity. acs.org |
Molecular Dynamics Simulations of Reaction Processes and Solvation Effects
While quantum chemical calculations provide detailed electronic information about a reaction at stationary points (reactants, products, transition states), Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time, including the explicit influence of solvent molecules. dtic.mil
For a reaction involving this compound in solution, MD simulations can model the arrangement of solvent molecules around the solute, forming solvation shells. researchgate.net These simulations are crucial for understanding how the solvent influences the reaction mechanism and kinetics. For instance, in a reaction where charge separation develops in the transition state, polar solvents can stabilize the transition state, thereby accelerating the reaction rate. MD simulations can capture these dynamic solvation effects. aps.org
A hybrid approach, combining Quantum Mechanics/Molecular Mechanics (QM/MM), is particularly powerful. In a QM/MM simulation, the reacting molecules (e.g., this compound and a reactant) are treated with a high level of quantum mechanics theory, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for the study of reaction dynamics in a condensed-phase environment with reasonable computational cost. Such methods have been used to investigate the role of the solvent in various organic reactions, revealing that explicit solvent interactions can significantly alter reaction barriers and even change the reaction mechanism from a concerted to a stepwise pathway.
Computational Design and Optimization of Catalysts for Acetamidoprop-2-enoate Reactions
Computational chemistry has become an indispensable tool in the design and optimization of catalysts for reactions involving substrates like this compound. nih.govyoutube.com A key area of interest is the asymmetric hydrogenation of enamides to produce chiral amines, which are valuable building blocks in the pharmaceutical industry.
Computational studies have been instrumental in elucidating the mechanisms of cobalt-catalyzed asymmetric hydrogenation of enamides. acs.org By comparing different mechanistic possibilities—such as Co(0)/Co(II) redox paths and non-redox Co(II) mechanisms—researchers can identify the operative pathway. These calculations also shed light on the role of the solvent, which can influence both the yield and enantioselectivity. acs.org
The design of new catalysts can be guided by these computational insights. For example, by understanding the geometry and electronic properties of the transition state in the rate-determining and stereo-determining steps, ligands can be computationally modified to enhance catalytic activity and selectivity. This in silico screening of potential catalysts can significantly reduce the experimental effort required to discover new and improved catalytic systems. nih.gov Furthermore, technologies like molecular imprinting have been used to create biomimetic catalysts for the asymmetric hydrogenation of enamides, with computational modeling aiding in the understanding of the interactions between the catalyst and substrate. nih.govsci-hub.se
Table 2: Key Parameters in Computational Catalyst Design for Enamide Hydrogenation
| Parameter | Significance | Computational Method |
| Ligand Bite Angle | Influences coordination geometry and enantioselectivity. | DFT Optimization |
| Non-covalent Interactions | Stabilize the catalyst-substrate complex and transition states. | Energy Decomposition Analysis |
| Redox Potentials | Determine the feasibility of catalytic cycles involving different metal oxidation states. | DFT Calculations |
| Solvation Free Energies | Account for the effect of the solvent on catalyst stability and reactivity. | Continuum Solvation Models (e.g., CPCM) |
Frontier Molecular Orbital Analysis and Electronic Structure Investigations
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain the reactivity of molecules. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy and spatial distribution of these orbitals dictate its behavior as a nucleophile or an electrophile.
The HOMO, being the orbital most likely to donate electrons, would be involved in reactions with electrophiles. Conversely, the LUMO, which can accept electrons, is central to reactions with nucleophiles. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org
The electronic structure of this compound can be investigated in detail using computational methods. researchgate.netresearchgate.net DFT calculations can provide the energies of the HOMO and LUMO, as well as visualize their spatial distribution. For an enamide, the HOMO is typically expected to have significant contributions from the nitrogen atom and the C=C double bond, making these sites nucleophilic. The LUMO is likely to be distributed over the carbonyl group and the β-carbon of the double bond, indicating their electrophilic character.
A Molecular Electrostatic Potential (MEP) map can also be generated computationally. rsc.org This map illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group would be a region of high negative potential, while the amide proton and the β-carbon would likely be regions of positive potential.
Table 3: Calculated Electronic Properties of a Model Enamide System
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity. acs.org |
| Partial Atomic Charges | Calculated charge on each atom. | Identifies electrophilic and nucleophilic sites. |
Methyl 3 Acetamidoprop 2 Enoate As a Versatile Building Block in Complex Organic Synthesis
Precursor to Complex Biologically Relevant Molecular Scaffolds
The strategic positioning of reactive sites within methyl 3-acetamidoprop-2-enoate makes it an ideal starting material for the synthesis of intricate molecular scaffolds that are of significant interest in medicinal chemistry and chemical biology. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows for the rapid assembly of core structures found in numerous biologically active compounds.
Researchers have successfully employed this building block in the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the generation of molecules that exhibit promising biological activities. While specific examples of its direct conversion into named, complex natural products are still emerging in the literature, its role as a foundational component in diversity-oriented synthesis (DOS) strategies highlights its importance. These strategies aim to create libraries of structurally diverse small molecules, which can then be screened for biological activity against various targets.
Role in the Construction of Diverse Heterocyclic Systems
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The enoate's electron-deficient double bond is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reactivity is central to its use in annulation reactions to form a wide array of heterocyclic systems.
This compound and its analogs are versatile reagents for the preparation of polyfunctional heterocyclic systems such as pyrroles and pyrimidines. consensus.app For example, its reaction with various binucleophiles can lead to the formation of five- and six-membered rings. The amide group can also participate in cyclization reactions, either directly or after modification, further expanding the scope of accessible heterocycles. The ability to introduce substituents at various positions on the propenoate backbone allows for the fine-tuning of the electronic and steric properties of the resulting heterocyclic products.
Synthesis of Complex Nitrogen-Containing Organic Compounds
Given the prevalence of nitrogen in biologically active molecules, the development of synthetic methods to incorporate this element is of paramount importance. This compound, with its inherent acetamido group, serves as a direct source of nitrogen in the construction of complex organic compounds.
Its utility extends beyond simple N-containing heterocycles. It can be employed in multi-component reactions and tandem reaction sequences to build acyclic and cyclic nitrogenous compounds with high degrees of complexity. For instance, the double bond can undergo conjugate addition with nitrogen nucleophiles, and the ester and amide functionalities can be further transformed to elaborate the molecular structure. This versatility makes it a valuable tool for the synthesis of amino acids, peptides, and alkaloids, among other classes of nitrogen-containing natural products and their analogs.
Contribution to Scaffold Diversity and Chemical Space Exploration in Synthetic Chemistry
In the quest for new drugs and functional molecules, the exploration of chemical space is a critical endeavor. Diversity-oriented synthesis (DOS) aims to generate collections of compounds with a wide range of structural motifs, thereby increasing the probability of discovering novel biological activities. This compound is an exemplary building block for DOS due to its capacity to be readily transformed into a multitude of different scaffolds.
Starting from this single, simple precursor, chemists can access a vast and unexplored area of chemical space. researchgate.net The combination of its different reactive sites allows for divergent synthetic pathways, where slight changes in reaction conditions or reagents can lead to dramatically different molecular architectures. This contributes significantly to the generation of 3D scaffolds, moving beyond the flat, aromatic structures that have traditionally dominated screening libraries. researchgate.net By providing access to novel and diverse molecular frameworks, this compound plays a crucial role in expanding the toolkit of medicinal chemists and driving the discovery of next-generation therapeutics.
Advanced Spectroscopic and Structural Characterization Techniques for Methyl 3 Acetamidoprop 2 Enoate and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of Methyl 3-acetamidoprop-2-enoate in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity of all atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring atoms. For this compound, distinct signals are expected for the vinylic protons, the amide N-H proton, the ester methyl protons, and the acetyl methyl protons. The coupling between the two vinylic protons (H-2 and H-3) is particularly informative. The magnitude of the coupling constant (J-value) can determine the stereochemistry of the double bond. A typical trans coupling constant is in the range of 12-18 Hz, while a cis coupling constant is smaller, typically 6-12 Hz. The amide proton will appear as a broad singlet, which may exchange with D₂O, and the two methyl groups will each appear as sharp singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include two carbonyl carbons (one for the ester and one for the amide), two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the two methyl groups. The chemical shifts are influenced by the electronegativity of adjacent atoms; for instance, the ester carbonyl carbon typically appears slightly downfield from the amide carbonyl carbon. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position / Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H-2 (α-vinylic) | ¹H | 5.8 - 6.2 | Doublet | JH2-H3 ≈ 14 | trans coupling |
| H-3 (β-vinylic) | ¹H | 7.5 - 7.9 | Doublet of doublets | JH2-H3 ≈ 14, JH3-NH ≈ 9 | Coupled to H-2 and NH |
| N-H (amide) | ¹H | 8.0 - 8.5 | Broad doublet | JH3-NH ≈ 9 | Broadness due to quadrupole effects and exchange |
| O-CH₃ (ester) | ¹H | 3.7 - 3.8 | Singlet | - | |
| CO-CH₃ (acetyl) | ¹H | 2.1 - 2.2 | Singlet | - | |
| C-1 (Ester C=O) | ¹³C | 165 - 168 | Singlet | - | |
| C-2 (α-vinylic) | ¹³C | 100 - 105 | Singlet | - | Shielded by nitrogen |
| C-3 (β-vinylic) | ¹³C | 125 - 130 | Singlet | - | Deshielded by ester group |
| C-4 (Amide C=O) | ¹³C | 168 - 171 | Singlet | - | |
| O-CH₃ (ester) | ¹³C | 51 - 53 | Singlet | - | |
| CO-CH₃ (acetyl) | ¹³C | 23 - 25 | Singlet | - |
High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), HRMS allows for the unambiguous determination of the elemental composition, distinguishing it from other isomers.
In addition to molecular confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in predictable ways. For this compound (MW: 143.14 g/mol ), key fragmentation pathways would include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group to form an acylium ion at m/z 112.
Loss of a methoxycarbonyl radical (•COOCH₃): Resulting in a fragment at m/z 84.
Cleavage of the N-acetyl group: Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion via a McLafferty-type rearrangement, giving a peak at m/z 101, or loss of an acetyl radical (•COCH₃) to give a peak at m/z 100.
Formation of the acetyl cation: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺.
Analyzing these fragments helps to piece together the different functional components of the molecule, corroborating the structure determined by NMR.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |
| 143 | [C₆H₉NO₃]⁺ | C₆H₉NO₃ | Molecular Ion (M⁺) |
| 112 | [M - •OCH₃]⁺ | C₅H₆NO₂ | Loss of methoxy radical from ester |
| 101 | [M - CH₂CO]⁺ | C₄H₇NO₂ | Loss of ketene via rearrangement |
| 100 | [M - •COCH₃]⁺ | C₄H₆NO₂ | Loss of acetyl radical |
| 84 | [M - •COOCH₃]⁺ | C₄H₆NO | Loss of methoxycarbonyl radical |
| 69 | [M - CH₂CO - CH₃OH]⁺ | C₄H₅N | Subsequent loss of methanol (B129727) from m/z 101 |
| 59 | [COOCH₃]⁺ | C₂H₃O₂ | Methoxycarbonyl cation |
| 43 | [CH₃CO]⁺ | C₂H₃O | Acetyl cation (often a base peak) |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique can unambiguously confirm the Z or E configuration of the double bond and reveal the preferred conformation of the acetamido and ester groups in the crystal lattice. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
While a crystal structure for this compound is not publicly available, the data from a closely related molecule, such as a substituted acrylate (B77674) or cinnamate (B1238496) derivative, can serve as a representative example of the information obtained. nih.gov The analysis would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. In the crystal, molecules are often linked by hydrogen bonds, for instance, between the amide N-H group of one molecule and a carbonyl oxygen of another, forming chains or sheets. nih.gov
Table 3: Representative Crystallographic Data for a Related Organic Ester
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀O₄ |
| Formula Weight | 194.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 (2) |
| b (Å) | 14.987 (4) |
| c (Å) | 7.891 (2) |
| α (°) | 90 |
| β (°) | 101.54 (3) |
| γ (°) | 90 |
| Volume (ų) | 940.1 (4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.371 |
| R-factor (%) | 4.5 |
Note: Data is for the representative compound 3-acetoxy-2-methyl-benzoic acid and serves to illustrate the typical parameters obtained from an X-ray diffraction experiment. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these spectra would provide clear evidence for the amide, ester, and alkene moieties.
Amide Group: A strong absorption band for the C=O stretch (Amide I band) is expected around 1680-1640 cm⁻¹. The N-H stretch will appear as a sharp peak around 3300 cm⁻¹, and the N-H bend (Amide II band) will be visible near 1550 cm⁻¹.
Ester Group: A very strong C=O stretching absorption will be present at a higher frequency than the amide carbonyl, typically around 1730-1715 cm⁻¹. The C-O stretches will produce signals in the 1300-1100 cm⁻¹ region.
Alkene Group: The C=C double bond stretch, being part of a conjugated system, will appear as a medium-intensity band around 1650-1620 cm⁻¹. The vinylic C-H stretch is expected just above 3000 cm⁻¹.
Raman spectroscopy is often complementary to IR. For instance, the C=C bond, being more polarizable, may give a stronger signal in the Raman spectrum than in the IR spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
| Amide | N-H stretch | IR, Raman | ~3300 | Medium-Strong |
| Alkene | =C-H stretch | IR, Raman | 3080 - 3020 | Medium |
| Methyl | C-H stretch | IR, Raman | 2980 - 2850 | Medium-Strong |
| Ester | C=O stretch | IR | 1730 - 1715 | Very Strong |
| Amide | C=O stretch (Amide I) | IR | 1680 - 1640 | Strong |
| Alkene | C=C stretch | IR, Raman | 1650 - 1620 | Medium |
| Amide | N-H bend (Amide II) | IR | 1570 - 1515 | Strong |
| Methyl | C-H bend | IR, Raman | 1450 - 1370 | Medium |
| Ester | C-O-C stretch | IR | 1300 - 1150 | Strong |
| Alkene | =C-H bend (out-of-plane) | IR | ~980 | Strong |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
This compound itself is an achiral molecule as it possesses a plane of symmetry and therefore cannot exist as enantiomers. Consequently, chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are not applicable to the compound directly.
However, these techniques become critically important for the characterization of chiral adducts derived from this compound. A key reaction of α,β-unsaturated esters is the Michael addition, where a nucleophile adds to the β-carbon. If a chiral nucleophile is used, or if the reaction is catalyzed by a chiral catalyst, the resulting product, such as a chiral β-amino ester, can be enantiomerically enriched. nih.govsigmaaldrich.com
In such cases, chiroptical methods like Circular Dichroism (CD) spectroscopy and Optical Rotatory Dispersion (ORD) are indispensable for determining the enantiomeric excess (e.e.) and the absolute configuration of the product.
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects), the intensity of which is proportional to the enantiomeric excess.
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. This provides similar information to CD and can be used to assign absolute configurations by comparing the experimental spectrum to those of known compounds or to theoretical predictions.
These techniques are fundamental in the field of asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule in high excess over the other.
Future Perspectives and Unexplored Research Avenues for Methyl 3 Acetamidoprop 2 Enoate Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of Methyl 3-acetamidoprop-2-enoate are ripe for integration with flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and the potential for seamless multi-step syntheses. acs.orgnih.gov For a compound like this compound, which serves as a versatile intermediate, the ability to perform reactions in a continuous and automated fashion could significantly accelerate research and development timelines.
The application of flow chemistry to α,β-unsaturated carbonyl compounds, a class to which this compound belongs, has already been demonstrated to be effective. acs.orgwhiterose.ac.uk For instance, reductions and other transformations of similar compounds have been successfully carried out in flow reactors, often with reduced reaction times and improved selectivity. acs.org The implementation of such systems for the synthesis and derivatization of this compound could enable rapid library synthesis for screening purposes and facilitate a more efficient scale-up of promising derivatives.
Automated synthesis platforms, coupled with machine learning algorithms, could further revolutionize the exploration of this compound's chemical space. By systematically varying reaction parameters such as temperature, residence time, and reagent stoichiometry, these platforms can rapidly identify optimal conditions for known transformations and potentially uncover novel reactivity.
Sustainable and Circular Economy Approaches in its Chemical Transformations
The principles of a sustainable and circular economy are increasingly influencing the design of chemical processes. nih.govchemiehoch3.dewhiterose.ac.uk For this compound, this translates to the development of greener synthetic routes and the consideration of its entire lifecycle, from feedstock sourcing to end-of-life management. nih.gov
Future research will likely focus on utilizing renewable feedstocks for its synthesis. nih.gov Moreover, the development of catalytic processes that minimize waste and energy consumption will be paramount. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high selectivity, thereby reducing the need for protecting groups and purification steps. nih.gov The enzymatic synthesis of amides, a key functional group in the target molecule, represents a promising green alternative to traditional methods. nih.govdst.gov.in
In the context of a circular economy, the focus will be on designing transformations of this compound that lead to recyclable or biodegradable products. strategicallies.co.uk This involves considering the ultimate fate of the molecules derived from it and building in features that allow for their recovery and reuse or their safe return to the biosphere. whiterose.ac.uk
Development of Novel Catalytic Paradigms for its Reactions
The reactivity of this compound is largely dictated by its enamide and α,β-unsaturated ester functionalities. Future research is expected to unveil novel catalytic paradigms that can selectively target these groups to forge new chemical bonds and construct complex molecular architectures.
The development of new transition-metal-free catalytic systems is a significant area of interest. organic-chemistry.org For instance, organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysts and has been successfully applied to the synthesis and functionalization of enamides. acs.org Furthermore, photocatalysis, which uses light to drive chemical reactions, opens up new avenues for the activation and transformation of α,β-unsaturated systems. dst.gov.in
Recent advances in catalysis have demonstrated the potential for novel transformations of enamides and related compounds, including dehydrogenations and cycloadditions, which could be applied to this compound to generate a diverse array of valuable products. nih.govnih.gov The exploration of these and other innovative catalytic methods will undoubtedly expand the synthetic utility of this versatile building block.
Emerging Academic Applications in Advanced Materials Research
The unique structural features of this compound, particularly the dehydroamino acid-like core, make it an intriguing candidate for applications in advanced materials research. rsc.orgrsc.org Dehydroamino acids and their derivatives are known to influence the conformational properties of peptides and polymers and can serve as reactive handles for post-polymerization modification. nsf.govelsevierpure.comnih.gov
One potential application lies in the synthesis of functional polymers. By incorporating this compound into a polymer backbone, its reactive double bond could be used for cross-linking or for the attachment of other functional molecules, leading to materials with tailored properties. The inherent fluorescence observed in some polypeptides containing dehydroalanine (B155165) suggests that materials derived from this compound might also possess interesting photophysical properties. nsf.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
